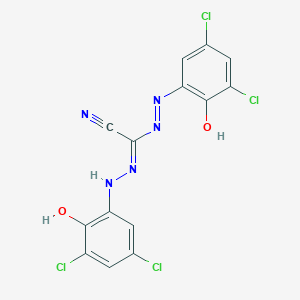

1,5-Bis-(3,5-dichloro-2-hydroxy-phenyl)-formazan-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,5-Bis-(3,5-dichloro-2-hydroxy-phenyl)-formazan-3-carbonitrile is a synthetic organic compound known for its unique chemical structure and properties It is a member of the formazan family, characterized by the presence of a formazan ring, which is a five-membered ring containing nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis-(3,5-dichloro-2-hydroxy-phenyl)-formazan-3-carbonitrile typically involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to form the formazan ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

1,5-Bis-(3,5-dichloro-2-hydroxy-phenyl)-formazan-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or other reduced forms.

Substitution: The compound can participate in substitution reactions, particularly at the chloro or hydroxy positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can result in a wide range of substituted formazan compounds.

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Recent studies have highlighted the antimicrobial potential of this compound against various Gram-positive pathogens and drug-resistant fungi. The compound exhibits structure-dependent antimicrobial activity and has shown efficacy against strains such as Staphylococcus aureus and Clostridioides difficile.

Case Study: Antimicrobial Efficacy

In a study published in 2023, derivatives of 1,5-bis-(3,5-dichloro-2-hydroxy-phenyl)-formazan-3-carbonitrile were synthesized and tested for their in vitro activity against multidrug-resistant pathogens. The results indicated promising antimicrobial properties, particularly against vancomycin-intermediate strains of S. aureus and azole-resistant Aspergillus fumigatus strains . The minimum inhibitory concentration (MIC) values were recorded, demonstrating the compound's potential as a scaffold for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have also garnered attention. Research indicates that the compound can inhibit cell proliferation in various cancer cell lines.

Case Study: Anticancer Activity

A study investigating the anticancer effects of compounds related to this compound revealed significant cytotoxic activity against A549 human lung cancer cells. The findings suggest that modifications to the molecular structure can enhance its efficacy against specific cancer types .

Analytical Applications

The compound has been explored for its use in analytical chemistry as well. Its unique structure allows it to serve as a chromogenic agent in various assays.

Application in Analytical Chemistry

Research has demonstrated that hydroxy-substituted cyanoformazans can be utilized in analytical procedures to detect specific ions or compounds due to their colorimetric properties . This application is particularly relevant in environmental monitoring and quality control processes.

Mecanismo De Acción

The mechanism of action of 1,5-Bis-(3,5-dichloro-2-hydroxy-phenyl)-formazan-3-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Bithionol: A compound with a similar structure, known for its antimicrobial properties.

Bis(2-hydroxy-3,5-dichlorophenyl) sulfide:

Uniqueness

1,5-Bis-(3,5-dichloro-2-hydroxy-phenyl)-formazan-3-carbonitrile is unique due to its specific formazan ring structure and the presence of both chloro and hydroxy groups, which confer distinct chemical and biological properties

Actividad Biológica

1,5-Bis-(3,5-dichloro-2-hydroxy-phenyl)-formazan-3-carbonitrile (CAS Number: 114592-65-3) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the formazan class and is characterized by its unique molecular structure, which includes multiple chlorine substituents and a hydroxyl group. Its molecular formula is C14H7Cl4N5O2 with a molar mass of 419.05 g/mol. The compound's physicochemical properties include a predicted boiling point of approximately 536.3 °C and a density of 1.68 g/cm³ .

Antimicrobial Activity

Recent studies have indicated that derivatives of formazan compounds, including this compound, exhibit significant antimicrobial properties against various pathogens. Notably, research has shown that related compounds demonstrate structure-dependent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as pathogenic fungi like Candida auris and Aspergillus fumigatus.

Table 1: Antimicrobial Activity Against Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | S. aureus | < 16 µg/mL | |

| This compound | E. faecalis | < 32 µg/mL | |

| This compound | C. auris | < 16 µg/mL |

The findings suggest that the compound may serve as a promising scaffold for developing new antimicrobial agents targeting resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown potential anticancer activity. In vitro studies have evaluated its effects on various cancer cell lines, including A549 (human lung cancer) cells. The results indicate that the compound exhibits cytotoxic effects that warrant further investigation.

Table 2: Anticancer Activity in Cell Lines

| Compound | Cell Line | Cytotoxicity (%) | Reference |

|---|---|---|---|

| This compound | A549 | 45% at 50 µM | |

| Related Compound (with similar structure) | Caco-2 (colon cancer) | 35% at 50 µM |

These findings highlight the compound's potential as an anticancer agent and suggest further exploration of its mechanisms of action.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The structural features of the compound may allow it to inhibit key enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings:

- Case Study on Antimicrobial Resistance : A study highlighted the efficacy of formazan derivatives against methicillin-resistant S. aureus (MRSA), showcasing their potential role in addressing antibiotic resistance .

- Clinical Trials for Anticancer Agents : Preliminary trials on related compounds have shown promising results in reducing tumor size in animal models, indicating potential applicability in human therapies .

Propiedades

Número CAS |

114592-65-3 |

|---|---|

Fórmula molecular |

C14H7Cl4N5O2 |

Peso molecular |

419.0 g/mol |

Nombre IUPAC |

1-cyano-N'-(3,5-dichloro-2-hydroxyanilino)-N-(3,5-dichloro-2-hydroxyphenyl)iminomethanimidamide |

InChI |

InChI=1S/C14H7Cl4N5O2/c15-6-1-8(17)13(24)10(3-6)20-22-12(5-19)23-21-11-4-7(16)2-9(18)14(11)25/h1-4,20,24-25H |

Clave InChI |

JIVDOFLPGFPRRU-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1NN=C(C#N)N=NC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl |

SMILES canónico |

C1=C(C=C(C(=C1NN=C(C#N)N=NC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.